3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine
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Overview
Description
3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a pyridine ring connected to a piperidine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common method involves the reaction of 4-hydroxypyridine with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then subjected to further reactions, such as acylation, to introduce the carbonyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine
- 4-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine
- 3-{3-[(Pyridin-3-yloxy)methyl]piperidine-1-carbonyl}pyridine
Uniqueness
3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-4-1-7-19-11-15)20-10-2-3-14(12-20)13-22-16-5-8-18-9-6-16/h1,4-9,11,14H,2-3,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXSVPVJUCBNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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